Tetrachlorantraniliprole
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Overview
Description
Tetrachlorantraniliprole is a novel anthranilic diamide insecticide that specifically targets the ryanodine receptors of lepidopteran insect species. It was announced by Sinochem Corporation in 2018 and has been developed under the code SYP9080 . This compound is known for its excellent insecticidal activity and is used to control various lepidopteran pests such as the diamondback moth and the cabbage white butterfly .
Preparation Methods
The synthesis of tetrachlorantraniliprole starts with replacing one of the two chlorine substituents next to the ring nitrogen of 2,4,6-trichloropyridine with hydrazine. The resulting dichlorinated 2-hydrazinopyridine is then cyclized with diethyl maleate to form a pyrazolinone derivative. This derivative is then converted with phosphorus oxybromide to a bromopyrazole derivative. The ester function is transformed by saponification to the carboxylic acid and subsequently chlorinated to the acid chloride derivative. Finally, amide formation with 2-amino-3,5-dichloro-N-methylbenzamide delivers this compound .
Chemical Reactions Analysis
Tetrachlorantraniliprole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atoms. Common reagents used in these reactions include hydrazine, diethyl maleate, phosphorus oxybromide, and various chlorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetrachlorantraniliprole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of anthranilic diamide insecticides.
Medicine: While primarily an insecticide, its mechanism of action provides insights into calcium channel modulation, which can be relevant in medical research.
Mechanism of Action
Tetrachlorantraniliprole acts as a ryanodine receptor modulator. By binding to the ryanodine receptor, it opens calcium channels, causing an excessive release of intracellular calcium ions. This leads to continuous muscle contraction in pests, resulting in convulsion, paralysis, refusal to eat, and eventually death . The compound affects the growth of larvae and pupae, reducing body weight and prolonging development duration .
Comparison with Similar Compounds
Tetrachlorantraniliprole is similar to other anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole. it has unique structural modifications that enhance its insecticidal activity and specificity . Similar compounds include:
Chlorantraniliprole: Known for its broad-spectrum insecticidal activity.
Cyantraniliprole: Effective against a wide range of pests.
Flonicamid: Another diamide insecticide with a different mode of action.
This compound stands out due to its high activity against lepidopteran pests and its safety profile for non-target species .
Biological Activity
Tetrachlorantraniliprole (TCAP) is a novel anthranilic diamide insecticide that has gained attention for its specific targeting of ryanodine receptors in lepidopteran insects. This compound exhibits potent insecticidal properties and is increasingly utilized in integrated pest management (IPM) strategies due to its effectiveness and low toxicity to non-target organisms. This article reviews the biological activity of TCAP, focusing on its efficacy, sublethal effects, and potential environmental impacts.
TCAP operates by binding to ryanodine receptors, which are crucial for calcium ion release in muscle cells, leading to paralysis and eventual death in susceptible insect species. This mechanism is highly selective for lepidopterans, making TCAP a valuable tool in agricultural pest control.
Efficacy Against Target Species
Research indicates that TCAP demonstrates significant insecticidal activity against various lepidopteran pests. For instance, studies have shown that the lethal concentration (LC50) for Spodoptera exigua larvae was approximately 10.371 µg L−1 after 72 hours of exposure, indicating a high level of sensitivity compared to other diamides like chlorantraniliprole .
Table 1: Lethal Concentrations of TCAP on Spodoptera exigua
Instar Stage | LC10 (µg L−1) | LC30 (µg L−1) | LC50 (µg L−1) |
---|---|---|---|
1st | 0.578 | 3.182 | 10.371 |
3rd | 3.804 | 15.648 | 41.672 |
Sublethal Effects
Sublethal concentrations of TCAP have been shown to affect the life cycle parameters of S. exigua. Specifically, exposure to LC10 and LC30 resulted in prolonged larval and pupal durations as well as increased mean generation times, which can significantly impact population dynamics over time .
Case Study: Impact on Non-Target Organisms
In addition to its effects on target pests, TCAP's impact on non-target species has been assessed. Studies have found that even at high concentrations, TCAP did not induce toxic effects in Harmonia axyridis (ladybugs) or Eisenia fetida (earthworms), suggesting a favorable safety profile for beneficial organisms in agricultural ecosystems .
Environmental Persistence and Degradation
The environmental behavior of TCAP has also been investigated, revealing its relatively low persistence in aquatic systems. A study highlighted that TCAP undergoes rapid degradation in water, with identified pathways leading to less toxic byproducts . This characteristic is crucial for minimizing ecological risks associated with pesticide application.
Toxicological Assessments
Recent research has expanded the understanding of TCAP's toxicological profile beyond insects to include potential neurodevelopmental effects in aquatic organisms. For example, zebrafish larvae exposed to TCAP exhibited altered heart rates and body lengths, indicating possible developmental toxicity . These findings underscore the need for comprehensive risk assessments when utilizing TCAP in agricultural settings.
Properties
CAS No. |
1104384-14-6 |
---|---|
Molecular Formula |
C17H10BrCl4N5O2 |
Molecular Weight |
538.0 g/mol |
IUPAC Name |
5-bromo-N-[2,4-dichloro-6-(methylcarbamoyl)phenyl]-2-(3,5-dichloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H10BrCl4N5O2/c1-23-16(28)9-2-7(19)3-10(21)14(9)25-17(29)12-5-13(18)26-27(12)15-11(22)4-8(20)6-24-15/h2-6H,1H3,(H,23,28)(H,25,29) |
InChI Key |
ONILAONOGQYBHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Cl)Cl)Br |
Origin of Product |
United States |
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